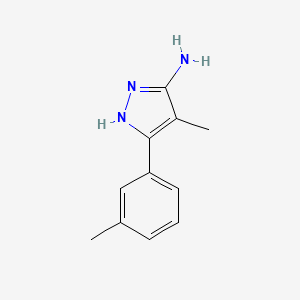

4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine

Description

Significance of the Pyrazole (B372694) Heterocycle in Chemical and Biological Systems

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. researchgate.netclockss.orgbeilstein-journals.orgmdpi.comnih.gov This structural motif is present in a wide array of biologically active compounds, demonstrating its versatility as a pharmacophore. researchgate.netclockss.orgmdpi.com The unique electronic properties of the pyrazole ring, including its ability to participate in hydrogen bonding and π-stacking interactions, contribute to its successful application in drug design. clockss.org

Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. researchgate.netmdpi.comnih.gov The adaptability of the pyrazole scaffold allows for the synthesis of a diverse library of compounds with varied biological targets. researchgate.netbeilstein-journals.org

Positioning of 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine within the Pyrazolylamine Family

The compound this compound belongs to the pyrazolylamine family, which are pyrazole derivatives featuring an amino group substituent. The presence of the amino group provides a key site for further chemical modification, allowing for the generation of more complex molecules. mdpi.com The specific substitution pattern of this compound, with a methyl group at the 4-position and a meta-tolyl group at the 5-position, would be expected to influence its steric and electronic properties, and consequently its biological activity.

Academic Research Trajectories and Objectives Concerning the Compound

Despite the established importance of the pyrazole and pyrazolylamine scaffolds, a dedicated search of academic and patent literature did not yield any specific research trajectories or objectives for this compound. This suggests that the compound may be a novel entity that has not yet been extensively studied, or that research involving it is proprietary and not publicly disclosed.

The absence of published data prevents a detailed discussion of its specific research findings. It is important to note that the exploration of new chemical entities is a dynamic process, and the lack of current information does not preclude future interest in this compound.

Interactive Data Table: General Properties of Related Pyrazole Compounds

Since specific data for this compound is unavailable, the following table provides general information for a related, commercially available isomer, 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine, to offer some context.

| Property | Value | Source |

| Molecular Formula | C11H13N3 | researchgate.net |

| Molecular Weight | 187.24 g/mol | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-(3-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-4-3-5-9(6-7)10-8(2)11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXUWBQDUNNEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C(=NN2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250226 | |

| Record name | 4-Methyl-5-(3-methylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093060-48-0 | |

| Record name | 4-Methyl-5-(3-methylphenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093060-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-(3-methylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Studies of 4 Methyl 5 M Tolyl 2h Pyrazol 3 Ylamine

Functionalization of the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring of 4-methyl-5-m-tolyl-2H-pyrazol-3-ylamine possesses two nitrogen atoms, N1 and N2, which are potential sites for electrophilic attack. The regioselectivity of N-functionalization is influenced by both electronic and steric factors. The N1 position is generally more sterically accessible, while the electronic properties of the substituents on the pyrazole ring can modulate the nucleophilicity of the nitrogen atoms.

N-alkylation and N-acylation are common methods for the functionalization of the pyrazole nitrogen atoms. The reaction of this compound with alkyl halides or acyl chlorides in the presence of a base can lead to the formation of N-substituted derivatives. The choice of base and solvent can significantly impact the regioselectivity of these reactions. For instance, the use of a bulky base may favor substitution at the less sterically hindered N1 position.

| Reagent | Product(s) | Reaction Conditions | Observations |

| Alkyl Halide (e.g., CH₃I) | N1-alkylated and N2-alkylated pyrazoles | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | The ratio of N1 to N2 isomers can be influenced by the steric bulk of the alkyl halide and the reaction temperature. |

| Acyl Chloride (e.g., CH₃COCl) | N1-acylated and N2-acylated pyrazoles | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-acylation can also occur on the exocyclic amino group, leading to a mixture of products. |

| Aryl Halide (e.g., C₆H₅Br) | N1-arylated and N2-arylated pyrazoles | Catalyst (e.g., CuI), Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | Ullmann-type coupling reactions can be employed for the N-arylation of pyrazoles. |

Chemical Modifications at the Amino Group (-NH₂)

The exocyclic primary amino group at the C3 position of this compound is a key site for a variety of chemical transformations. Its nucleophilic nature allows for reactions with a wide range of electrophiles.

Acylation and alkylation of the amino group can be achieved using standard synthetic methodologies. The reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides, while treatment with alkyl halides can lead to the formation of secondary and tertiary amines.

A particularly important derivatization of the 3-amino group is its use in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. acs.orgnih.govnih.gov This is typically achieved through the condensation of the 3-aminopyrazole (B16455) with 1,3-dicarbonyl compounds or their synthetic equivalents. acs.org The reaction proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration.

Furthermore, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a pyrazolediazonium salt. These diazonium salts are versatile intermediates that can undergo various subsequent reactions, including Sandmeyer-type reactions to introduce a range of substituents such as halogens, cyano, and hydroxyl groups. wikipedia.orgmasterorganicchemistry.combyjus.comnih.govorganic-chemistry.org

| Reaction Type | Reagent(s) | Product |

| Acylation | Acyl chloride or Anhydride, Base | N-(4-methyl-5-m-tolyl-2H-pyrazol-3-yl)amide |

| Alkylation | Alkyl halide, Base | N-alkyl-4-methyl-5-m-tolyl-2H-pyrazol-3-ylamine |

| Pyrazolo[1,5-a]pyrimidine synthesis | 1,3-Diketone, Acid catalyst | Substituted pyrazolo[1,5-a]pyrimidine |

| Diazotization | NaNO₂, HCl | 4-Methyl-5-m-tolyl-2H-pyrazole-3-diazonium chloride |

| Sandmeyer Reaction (Halogenation) | Diazonium salt, CuX (X = Cl, Br) | 3-Halo-4-methyl-5-m-tolyl-2H-pyrazole |

Substitution and Derivatization on the Tolyl Moiety

The tolyl group attached to the C5 position of the pyrazole ring is an aromatic moiety that can undergo electrophilic aromatic substitution reactions. The pyrazole ring itself acts as a substituent on the tolyl ring, influencing its reactivity and the regioselectivity of the substitution. The pyrazole ring is generally considered to be an electron-withdrawing group, which deactivates the tolyl ring towards electrophilic attack. However, the directing effect of the methyl group on the tolyl ring (ortho- and para-directing) will also play a role in determining the position of substitution.

Common electrophilic aromatic substitution reactions that can be performed on the tolyl moiety include halogenation, nitration, and Friedel-Crafts reactions. For example, halogenation can be achieved using N-halosuccinimides (NCS, NBS, NIS) in an appropriate solvent. beilstein-archives.org Nitration can be carried out using a mixture of nitric acid and sulfuric acid, though the conditions need to be carefully controlled to avoid oxidation and side reactions. semanticscholar.orgresearchgate.netnih.gov

| Reaction Type | Reagent(s) | Potential Product(s) |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Halogenated tolyl-pyrazole derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitrated tolyl-pyrazole derivatives |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acylated tolyl-pyrazole derivatives |

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a critical aspect of the derivatization of this compound, given the multiple reactive sites within the molecule. As discussed in the preceding sections, the regioselectivity of N-functionalization of the pyrazole ring is a complex issue governed by steric and electronic factors. acs.org In many cases, a mixture of N1 and N2 isomers is obtained, and their separation can be challenging.

The reaction of the exocyclic amino group versus the pyrazole ring nitrogens with electrophiles is another important aspect of regioselectivity. Generally, the exocyclic amino group is more nucleophilic than the ring nitrogens, leading to preferential reaction at this site under certain conditions. However, the reaction outcome can be influenced by the nature of the electrophile and the reaction conditions. mdpi.com

In the context of electrophilic substitution on the tolyl ring, the regioselectivity is determined by the combined directing effects of the pyrazole ring and the methyl group. The interplay of these effects will dictate the position of the incoming electrophile on the tolyl ring.

Stereoselectivity is generally not a major consideration in the derivatization of this compound unless a chiral center is introduced during the reaction. For instance, if a chiral reagent is used for derivatization, the formation of diastereomers may be possible.

| Transformation | Factors Influencing Regioselectivity |

| N-functionalization of Pyrazole Ring | Steric hindrance at N1 vs. N2, electronic effects of substituents, nature of the electrophile, reaction conditions (base, solvent, temperature). |

| Reaction at Amino Group vs. Pyrazole Nitrogens | Relative nucleophilicity of the functional groups, nature of the electrophile, reaction conditions. |

| Electrophilic Substitution on Tolyl Moiety | Directing effects of the pyrazole ring and the methyl group. |

Exploration of Reaction Mechanisms in Derivatization

The mechanisms of the various derivatization reactions of this compound are generally well-understood within the framework of modern organic chemistry.

The N-functionalization of the pyrazole ring proceeds through a nucleophilic attack of one of the nitrogen atoms on the electrophile. The regioselectivity can be rationalized by considering the relative stability of the transition states leading to the N1 and N2 substituted products. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure of the pyrazole and the energetics of the reaction pathways. ysu.amresearchgate.net

The reactions of the exocyclic amino group, such as acylation, follow standard nucleophilic addition-elimination mechanisms. nih.goviucc.ac.il The formation of pyrazolo[1,5-a]pyrimidines involves a sequence of condensation and cyclization steps, the mechanism of which has been extensively studied.

Electrophilic aromatic substitution on the tolyl moiety proceeds via the classical arenium ion mechanism. The electrophile attacks the aromatic ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), which then loses a proton to restore aromaticity. The regioselectivity is determined by the stability of the intermediate arenium ions formed upon attack at different positions of the tolyl ring.

The diazotization of the amino group involves the formation of a nitrosonium ion (NO⁺) which then reacts with the amino group to form the diazonium salt. The Sandmeyer reaction, which follows the diazotization, is believed to proceed through a radical mechanism involving single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orgbyjus.com

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methyl 5 M Tolyl 2h Pyrazol 3 Ylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No published ¹H NMR data for 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No published ¹³C NMR data for this compound could be located.

Advanced Two-Dimensional NMR Techniques (e.g., HMBC)

No published 2D-NMR data for this compound could be located.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

No published IR or UV-Vis spectra for this compound could be located.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

No published mass spectrometry data or fragmentation analysis for this compound could be located.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

No published single-crystal X-ray diffraction data or solved crystal structure for this compound could be located.

Further research and publication in peer-reviewed journals are required to provide the specific, detailed data necessary to fulfill the requested structural and spectroscopic analysis.

Computational Chemistry and Theoretical Investigations of 4 Methyl 5 M Tolyl 2h Pyrazol 3 Ylamine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometric and electronic properties of pyrazole (B372694) derivatives. nih.govnih.gov

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For pyrazole-containing compounds, DFT has been used to study their synthesis mechanisms and predict the most likely reaction pathways. By optimizing the geometries of reactants, products, and transition states, researchers can gain a detailed understanding of the bond-forming and bond-breaking processes involved in the formation of compounds like 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine. This theoretical approach can also predict the regioselectivity and stereoselectivity of reactions, providing valuable guidance for synthetic chemists.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comnih.gov

For molecules similar to this compound, DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. nih.gov This analysis helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A higher value indicates greater stability. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating higher reactivity. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer (Stability) |

| Chemical Softness (S) | S = 1 / η | Ease of charge transfer (Reactivity) |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons |

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, an ESP analysis would likely reveal negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating their nucleophilic character. The hydrogen atoms of the amino group and the aromatic rings would likely exhibit positive potential, making them potential sites for electrophilic interactions. This detailed charge distribution analysis provides insights into intermolecular interactions, such as hydrogen bonding, and helps in understanding how the molecule might interact with other molecules or biological targets.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is essential for understanding conformational changes and intermolecular interactions. nih.gov

Conformational Dynamics and Flexibility Studies

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over nanoseconds or longer, it is possible to identify the most stable conformations and the flexibility of different parts of the molecule. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. The rotation around single bonds, such as the bond connecting the tolyl group to the pyrazole ring, can be investigated to determine the preferred orientations and the energy barriers between different conformers.

Intermolecular Interaction Analysis with Biological Targets (e.g., Proteins)

A key application of MD simulations in medicinal chemistry is to study the interactions between a small molecule and a biological target, such as a protein. nih.govnih.gov By placing this compound in the active site of a protein and simulating the system's dynamics, researchers can gain detailed insights into the binding process.

These simulations can reveal:

Binding Mode: The specific orientation and conformation of the molecule within the protein's binding pocket.

Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of non-covalent bonds with the molecule. researchgate.net

Binding Stability: The stability of the molecule-protein complex over time, which can be used to estimate the binding affinity.

Molecular Docking Studies for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

In a typical molecular docking study involving a pyrazole derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank or predicted using homology modeling. The structure of this compound is then generated and optimized for its lowest energy conformation. Using docking software, the ligand is placed into the binding site of the protein, and various orientations and conformations are sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies generally indicating more favorable interactions. nih.gov

For pyrazole analogs, docking studies have been crucial in elucidating interactions with various biological targets, including kinases and enzymes like cyclooxygenase (COX). nih.govfrontiersin.org For instance, studies on similar pyrazole-containing compounds have shown that the pyrazole ring can act as a key hinge-binding motif, forming hydrogen bonds with backbone residues in the active site. researchgate.netnih.gov The amine group at the 3-position of this compound is a potential hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. The methyl and m-tolyl groups contribute to the molecule's steric and hydrophobic properties, influencing its fit and interactions within the binding pocket.

A hypothetical molecular docking study of this compound against a target like a protein kinase might reveal key interactions. The results could indicate hydrogen bonding between the pyrazol-3-ylamine moiety and amino acid residues in the hinge region of the kinase. Additionally, the m-tolyl group could be predicted to occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar residues. These predicted interactions are fundamental for understanding the compound's potential mechanism of action and for guiding further structural modifications to enhance potency and selectivity. mdpi.com

Table 1: Representative Data from a Hypothetical Molecular Docking Study

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val56, Leu123 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| p38 MAPK | -7.9 | Met109, Gly110 | Hydrogen Bond, van der Waals |

Quantum Theory of Atoms in Molecules (QTAIM) for Characterization of Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. youtube.com This method can provide detailed insights into the nature and strength of non-covalent interactions between a ligand, such as this compound, and its biological target.

In a QTAIM analysis, the electron density distribution of the ligand-receptor complex, typically obtained from high-level quantum mechanical calculations, is examined. eurasianjournals.com The analysis focuses on identifying bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the interaction.

For pyrazole derivatives, QTAIM can be used to characterize a range of interactions, including conventional hydrogen bonds, weaker C-H···O or C-H···N interactions, and π-stacking. mdpi.com For this compound, a QTAIM analysis of its docked pose within a protein's active site could reveal the specific atomic contacts and their strengths. For example, a BCP between a hydrogen atom of the amine group and an oxygen atom of a protein residue would confirm a hydrogen bond. The values of ρ and ∇²ρ at this BCP would indicate its strength, with larger values generally corresponding to stronger bonds.

Table 2: Hypothetical QTAIM Parameters for Key Intermolecular Interactions

| Interacting Atoms (Ligand-Receptor) | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interaction Type |

|---|---|---|---|

| N-H···O=C (Amine - Backbone) | 0.035 | 0.120 | Strong Hydrogen Bond |

| C-H···π (Tolyl - Phenylalanine) | 0.009 | 0.025 | Weak van der Waals |

| N···H-N (Pyrazole - Serine) | 0.021 | 0.085 | Moderate Hydrogen Bond |

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design (LBDD) and involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. eurasianjournals.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

A pharmacophore model for a series of active pyrazole derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For this compound, the key pharmacophoric features would likely be:

A hydrogen bond donor (the amine group).

One or more hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring).

A hydrophobic/aromatic feature (the m-tolyl group).

Another hydrophobic feature (the methyl group).

The relative spatial arrangement of these features is critical. By aligning a set of known active molecules, a common pharmacophore hypothesis can be generated. This model can then be used as a 3D query to screen virtual compound libraries to identify new molecules with the desired features and spatial orientation, and thus a higher probability of being active.

Ligand-based drug design principles would further involve using the pharmacophore model to guide the design of novel analogs of this compound. For example, the model might suggest that increasing the hydrophobicity of the tolyl substituent or introducing additional hydrogen bond donors could enhance biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can also be integrated with pharmacophore models to develop predictive models that correlate physicochemical properties with biological activity, further refining the drug design process. mdpi.com

Table 3: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Chemical Moiety | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | -NH2 group | Interaction with electronegative atoms in the target |

| Hydrogen Bond Acceptor | Pyrazole Nitrogens | Interaction with hydrogen bond donors in the target |

| Aromatic/Hydrophobic | m-tolyl group | Occupying hydrophobic pockets, π-π stacking |

| Hydrophobic | -CH3 group | van der Waals interactions |

Academic Applications and Research Impact As a Molecular Scaffold

Role as a Key Scaffold in Medicinal Chemistry Research

The pyrazole (B372694) nucleus is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide array of biological targets. nih.govglobalresearchonline.netresearchgate.net The 3-aminopyrazole (B16455) moiety, in particular, is a versatile building block for creating compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.gov The specific substitution pattern of 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine, featuring a methyl group at the 4-position and a meta-tolyl group at the 5-position, provides a unique three-dimensional arrangement that can be strategically modified to achieve desired biological effects. This scaffold has been instrumental in the generation of extensive compound libraries for screening against various diseases. researchgate.netrevistabionatura.org

The synthesis of bioactive derivatives based on the this compound scaffold often involves well-established synthetic methodologies. A common and efficient approach is the cyclocondensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. mdpi.commdpi.com This method allows for the facile introduction of diverse substituents at various positions of the pyrazole ring, enabling the systematic exploration of the chemical space around the core scaffold.

Multicomponent reactions have also gained prominence for the synthesis of pyrazole derivatives due to their efficiency and atom economy. mdpi.com These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials. For instance, a one-pot synthesis can yield highly substituted pyrazoles by combining an aldehyde, an active methylene compound, and a hydrazine. mdpi.come-journals.in The amino group at the 3-position of the pyrazole ring serves as a crucial handle for further functionalization, allowing for the attachment of various pharmacophoric groups through amide bond formation or other coupling reactions. researchgate.net This synthetic accessibility is a key factor driving the widespread use of this scaffold in medicinal chemistry. mdpi.comgrowingscience.comresearchgate.net

Extensive Structure-Activity Relationship (SAR) studies have been conducted on derivatives of the this compound scaffold to understand the key structural features required for potent biological activity. nih.govrsc.orgnih.gov These studies systematically modify different parts of the molecule and assess the impact on its interaction with specific biological targets.

The nature and position of substituents on the pyrazole ring and its appended groups have a profound impact on the biological activity of the resulting compounds. For example, in the development of kinase inhibitors, the choice of substituents can dictate the selectivity and potency of the inhibitor. researchgate.net Research has shown that modifications to the aryl group at the 5-position can influence interactions with the hydrophobic pockets of enzyme active sites. Similarly, derivatization of the 3-amino group can introduce hydrogen bond donors and acceptors that are critical for binding affinity and specificity. nih.govacs.org The methyl group at the 4-position can also play a role in orienting the other substituents for optimal interaction with the target protein. elsevierpure.com

Table 1: Influence of Substituents on Biological Activity

| Target Class | Scaffold Position Modified | General Observation on Activity |

| Kinases | 5-Aryl group | Substitution with electron-withdrawing or -donating groups can modulate potency and selectivity. |

| Kinases | 3-Amino group | Acylation or urea formation can introduce key hydrogen bonding interactions. |

| GPCRs | 1-Position (N-H) | Substitution can alter receptor subtype selectivity. |

| Enzymes | 4-Methyl group | Can provide steric hindrance to influence binding orientation. |

This table provides a generalized summary based on common findings in medicinal chemistry for pyrazole-based scaffolds.

Derivatives of the pyrazolylamine scaffold have been instrumental in understanding the different binding modes of enzyme inhibitors, particularly for Anaplastic Lymphoma Kinase (ALK), a key target in cancer therapy. rsc.orguconn.edu ALK inhibitors can be classified as type I or type II based on their binding to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, respectively. acs.orgmdpi.com

SAR studies have revealed that subtle structural modifications to the pyrazolylamine scaffold can induce a switch between these binding modes. acs.org For instance, the nature of the substituent on the 3-amino group can influence the ability of the inhibitor to access the allosteric pocket adjacent to the ATP-binding site, which is characteristic of type II inhibitors. mdpi.comnih.gov This conformational switching is a critical aspect of designing inhibitors that can overcome resistance mutations that often arise with type I inhibitors. rsc.orgacs.org The binding of these inhibitors can lead to significant conformational changes in the activation loop and αC-helix of the kinase, which are crucial for its catalytic activity. acs.org

The versatility of the this compound scaffold has been demonstrated through its application in developing inhibitors and modulators for a wide range of biological targets.

Cannabinoid Receptors (CB1 and CB2): Pyrazole-based compounds have been extensively studied as modulators of cannabinoid receptors. researchgate.netnih.govnih.goviasp-pain.org SAR studies have identified key structural requirements for both agonist and antagonist activity at these receptors. elsevierpure.com For example, specific substitutions on the pyrazole ring are crucial for achieving high affinity and selectivity for either the CB1 or CB2 receptor. elsevierpure.comresearchgate.net

FMS-like Tyrosine Kinase 3 (FLT3): The pyrazole scaffold has been utilized to develop potent inhibitors of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia. The design of these inhibitors often focuses on optimizing interactions with the ATP-binding site of the kinase.

p38 Mitogen-Activated Protein Kinase (p38MAPK): The 3-aminopyrazole core is a key feature in a class of potent and selective inhibitors of p38MAPK, a critical enzyme in the inflammatory response. nih.govnih.govacs.org SAR studies have shown that the urea linkage at the 3-amino position is vital for binding to a unique allosteric site on the enzyme. nih.govacs.org

Cyclooxygenase (COX): Pyrazole derivatives have a long history as anti-inflammatory agents, with some acting as selective inhibitors of COX-2. rsc.orgresearchgate.netnih.govresearchgate.netdntb.gov.ua The design of these inhibitors often incorporates a sulfonamide or a similar group, which is known to interact with a specific side pocket in the COX-2 active site, conferring selectivity over the COX-1 isoform. nih.gov

Table 2: Research Findings on Enzyme Inhibition and Receptor Interactions

| Target | Type of Modulation | Key Structural Features of Pyrazolylamine Derivatives |

| Cannabinoid Receptors (CB1/CB2) | Agonist/Antagonist | Specific substitutions at the 1-, 3-, and 5-positions of the pyrazole ring. elsevierpure.comresearchgate.net |

| FLT3 | Inhibitor | Optimized substituents to interact with the ATP-binding pocket. |

| p38MAPK | Allosteric Inhibitor | Urea moiety at the 3-amino position. nih.govacs.org |

| COX-2 | Selective Inhibitor | Sulfonamide or related groups to interact with the selectivity pocket. rsc.orgnih.gov |

The adaptability of the this compound scaffold has enabled the development of highly specific ligands for a variety of biological targets. acs.org Through iterative cycles of design, synthesis, and biological evaluation, researchers have been able to fine-tune the properties of these molecules to achieve high potency and selectivity. This has led to the identification of lead compounds for various therapeutic areas, including oncology, inflammation, and neurological disorders. nih.govnih.gov The ability to systematically modify the scaffold allows for the optimization of pharmacokinetic and pharmacodynamic properties, which is a crucial step in the drug development process. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Exploration in Agrochemical Research and Development

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, forming the backbone of numerous commercial herbicides, fungicides, and insecticides. nih.govclockss.org The structural attributes of this compound, featuring a substituted pyrazole core, position it as a valuable candidate for the development of novel crop protection agents.

Development of Novel Crop Protection Agents

Pyrazole derivatives have a proven track record in the agrochemical industry, with applications as herbicides, insecticides, and fungicides. orientjchem.org The specific substitution pattern of this compound can be leveraged to synthesize new active ingredients with potentially enhanced efficacy and selectivity. Research into pyrazole-based herbicides has identified them as inhibitors of key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis. clockss.orgnih.gov Inhibition of this enzyme leads to bleaching of leaves and eventual plant death. clockss.org

Furthermore, pyrazole derivatives are integral to the development of insecticides. For instance, N-pyridylpyrazoles are known to target insect ryanodine receptors, which are critical for muscle function. mdpi.com The unique arrangement of methyl and tolyl groups on the pyrazole ring of this compound could lead to novel insecticides with specific target profiles.

The fungicidal potential of pyrazole derivatives is also significant. They can act as respiration inhibitors in fungi, disrupting their energy production. clockss.org The exploration of this compound in this context could yield new fungicides to combat a wide range of plant pathogens.

Table 1: Examples of Pyrazole-Based Crop Protection Agents and their Modes of Action

| Class of Agrochemical | Mode of Action | Example Compound(s) |

| Herbicides | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Topramezone, Pyrasulfotole clockss.org |

| Insecticides | Blockage of GABA-gated chloride channels, Ryanodine receptor modulation | Fipronil lifechemicals.com, Chlorantraniliprole mdpi.com |

| Fungicides | Inhibition of succinate dehydrogenase (Complex II) | Penthiopyrad, Bixafen |

Utilization as Building Blocks for Advanced Agrochemicals

The chemical structure of this compound, with its reactive amine group and customizable pyrazole core, makes it an ideal building block for the synthesis of more complex and potent agrochemicals. chemimpex.com The amine functionality provides a convenient handle for derivatization, allowing for the introduction of various pharmacophores to fine-tune the biological activity and physical properties of the resulting molecules.

By strategically modifying the this compound scaffold, chemists can create libraries of novel compounds for high-throughput screening. This approach accelerates the discovery of new agrochemicals with improved performance characteristics, such as enhanced target specificity, lower application rates, and better environmental profiles. The versatility of pyrazole derivatives as synthetic intermediates is a key driver of innovation in the agrochemical sector. nih.govmdpi.com

Emerging Potential as a Structural Motif in Advanced Materials Science

The unique electronic and structural properties of the pyrazole ring have led to its exploration in the field of materials science. mdpi.com The incorporation of pyrazole derivatives like this compound into polymers and other materials can impart desirable functionalities.

Contribution to the Design of Novel Materials with Tunable Properties

The pyrazole scaffold can be functionalized to create materials with specific optical, electronic, and thermal properties. For example, pyrazole-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as conductive materials. royal-chem.com The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of these properties, opening up possibilities for the design of bespoke materials for a wide range of applications. The presence of the tolyl group in this compound could influence the photophysical properties of materials derived from it.

Exploration in Functional Materials and Engineering Applications

The coordination capabilities of the nitrogen atoms in the pyrazole ring make it a valuable ligand for the formation of metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, separation, and catalysis. By using this compound as a building block, novel functional materials with tailored pore sizes and chemical environments can be designed. Furthermore, the investigation of pyrazoline derivatives has revealed their potential in nonlinear optical (NLO) applications, suggesting that materials incorporating the this compound scaffold could exhibit interesting NLO properties. researchgate.net

Table 2: Potential Applications of Pyrazole-Based Functional Materials

| Material Type | Potential Application | Key Property Conferred by Pyrazole Moiety |

| Conductive Polymers | Organic Electronics | Tunable electronic properties |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | Coordination sites for metal ions |

| Nonlinear Optical (NLO) Materials | Optoelectronics | High third-order optical nonlinearity researchgate.net |

| Fluorescent Sensors | Chemical Sensing | Ion recognition and sensing capabilities mdpi.com |

Catalytic Applications of Pyrazolylamine-Derived Systems

The nitrogen atoms in the pyrazole ring and the exocyclic amine group of this compound make it an excellent ligand for the coordination of metal ions. The resulting metal complexes have significant potential as catalysts in a variety of organic transformations. lifechemicals.com

The design of the ligand is crucial for the catalytic activity and selectivity of the metal complex. The steric and electronic properties of the this compound ligand can be systematically varied to optimize the performance of the catalyst. For instance, pyrazole-derived ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. lifechemicals.com

Furthermore, complexes involving protic pyrazole ligands have shown promise in hydrogenation and dehydrogenation reactions. nih.gov The ability of the pyrazole NH group to participate in proton transfer events can be critical for the catalytic cycle. The development of chiral pyrazolylamine ligands also opens the door to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Table 3: Examples of Catalytic Applications of Pyrazole-Derived Systems

| Type of Catalysis | Metal Center | Reaction Type |

| Cross-Coupling Reactions | Palladium | Suzuki, Heck, and Buchwald-Hartwig amination lifechemicals.com |

| Hydrogenation/Dehydrogenation | Iridium, Ruthenium | Transfer hydrogenation, formic acid dehydrogenation nih.gov |

| Oxidation Reactions | Manganese, Zinc | Liquid-phase oxidation of phenols nih.gov |

| Polymerization | Aluminum | Ring-opening polymerization of lactones acs.org |

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. The design and synthesis of new organic ligands are crucial for the development of MOFs with tailored properties for specific applications such as gas storage, separation, and catalysis.

While extensive research has been conducted on the use of various pyrazole-based ligands in the construction of MOFs, specific studies detailing the application of this compound as a primary ligand in MOF synthesis are not prominently available in the current body of scientific literature. However, the general principles of pyrazole chemistry suggest its potential utility in this field. The pyrazole core can act as a bidentate or monodentate linker, and the amine group can be further functionalized to introduce additional coordination sites or to modify the pore environment of the resulting MOF.

Table 1: Potential Coordination Modes of this compound in MOFs

| Coordination Site | Potential Binding Mode | Resulting Structural Feature |

| Pyrazole Ring Nitrogens | Bidentate bridging | Formation of 1D, 2D, or 3D frameworks |

| Pyrazole Ring Nitrogens | Monodentate coordination | Termination of framework or side-group functionalization |

| Amine Group Nitrogen | Monodentate coordination | Post-synthetic modification or direct coordination |

Application in Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of the chemical industry. The development of novel and efficient heterogeneous catalysts is a continuous area of research. Pyrazole-containing compounds have been explored as ligands for the synthesis of catalytically active metal complexes that can be immobilized on solid supports.

Similar to its application in MOFs, specific documented instances of this compound being utilized in heterogeneous catalysis are not widely reported. Nevertheless, the inherent properties of its molecular structure suggest its potential as a precursor for such catalysts. The pyrazole moiety can coordinate to a variety of transition metals, which are often the active centers in catalytic reactions. The amine group offers a handle for covalent attachment to a solid support, such as silica or a polymer resin, which is a common strategy for heterogenizing a homogeneous catalyst.

Table 2: Potential Roles of this compound in Heterogeneous Catalyst Design

| Component | Function | Advantage |

| Pyrazole Core | Ligand for active metal center | Stabilization of the metal ion; modulation of its electronic properties |

| Amine Group | Anchor for immobilization | Covalent bonding to a solid support, preventing leaching of the catalyst |

| m-Tolyl Group | Steric and electronic modifier | Influences the accessibility of the catalytic site and the catalyst's selectivity |

The synthesis of a heterogeneous catalyst based on this scaffold would typically involve the coordination of a suitable metal precursor to the pyrazole ligand, followed by the immobilization of the resulting complex onto a solid support. The catalytic activity of such a material would then be evaluated for various organic transformations, such as oxidation, reduction, or cross-coupling reactions.

Future Directions and Concluding Perspectives

Innovations in Sustainable Synthesis and Scalability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize environmental friendliness, efficiency, and sustainability. nih.govjetir.org For 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine and its analogs, the focus is shifting from traditional synthesis methods, which often rely on harsh conditions and hazardous solvents, to more eco-friendly and scalable alternatives. eurekaselect.com

Modern sustainable approaches applicable to pyrazole (B372694) synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields. researchgate.net

Ultrasonic Irradiation: Sonication offers a milder energy source, promoting reactions efficiently. eurekaselect.comekb.eg

Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign media like water minimizes chemical waste. eurekaselect.comorientjchem.org

Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step, enhancing atom economy and operational simplicity. nih.govnih.gov

Green Catalysts: The use of recyclable or biodegradable catalysts, such as ammonium (B1175870) chloride or bio-organic catalysts, reduces environmental impact. jetir.orgresearchgate.net

While these methods offer significant advantages in sustainability, the primary challenge lies in their scalability for industrial production. For instance, MAOS can suffer from uneven heating in large-scale reactors, requiring specialized and costly equipment. researchgate.net Future research will need to focus on developing robust and cost-effective scalable green protocols to transition these promising laboratory-scale syntheses to industrial manufacturing, making compounds like this compound more accessible for widespread investigation and application.

Table 1: Comparison of Sustainable Synthesis Methods for Pyrazole Derivatives

| Method | Advantages | Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields | Scalability, uneven heating, specialized equipment |

| Ultrasonic Irradiation | Milder conditions, energy efficient | Scalability for industrial production |

| Solvent-Free Conditions | Reduces waste, lowers cost, simplifies purification | Limited substrate solubility, potential for high viscosity |

| Multicomponent Reactions | High atom economy, operational simplicity | Complex optimization, potential for side products |

| Green Catalysis | Recyclable, non-toxic, reduces waste | Catalyst deactivation, separation from product |

High-Throughput Synthesis and Screening for Novel Derivatives

The discovery of novel therapeutic agents and functional materials can be significantly accelerated through high-throughput synthesis (HTS) and screening. rsc.org By using the this compound core as a scaffold, combinatorial chemistry techniques can be employed to generate vast libraries of related compounds. nih.govacs.org This process involves systematically modifying the pyrazole ring with a diverse set of chemical building blocks.

The HTS workflow involves several key stages:

Library Design: Computational tools are used to design a library of derivatives with diverse chemical properties to maximize the chances of finding a "hit."

Automated Synthesis: Robotic systems perform a large number of reactions in parallel, often on a nanoscale in microplates, to rapidly produce the designed library. rsc.orgnih.gov

High-Throughput Screening: The newly synthesized compounds are then screened in situ against various biological targets (e.g., enzymes, receptors) or for specific material properties. nih.govmdpi.com

This approach allows researchers to quickly identify structure-activity relationships (SAR), pinpointing which chemical modifications lead to desired effects. mdpi.com For instance, a library derived from this compound could be screened for inhibitors of protein kinases, which are crucial targets in cancer therapy, or for novel antimicrobial agents to combat drug-resistant bacteria. nih.govnih.govscispace.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and materials science. researchgate.netconnectjournals.com For pyrazolylamine research, this integration allows for a more rational and targeted approach to designing novel derivatives.

Key computational techniques include:

Molecular Docking: This method predicts how a molecule, such as a derivative of this compound, will bind to the active site of a biological target like a protein or enzyme. nih.govresearchgate.net It helps in screening large virtual libraries and prioritizing candidates for synthesis, saving time and resources. researchgate.netnih.gov

Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure of a molecule, including its geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. aip.orgresearchgate.netscientific.net This information is crucial for understanding the molecule's reactivity and physical properties. nih.gov

By using these computational tools, scientists can pre-emptively evaluate the potential of thousands of virtual derivatives. nih.gov The most promising candidates are then synthesized and subjected to experimental testing to validate the computational predictions. This iterative cycle of prediction, synthesis, and testing accelerates the optimization process, leading to the development of compounds with enhanced potency, selectivity, and desired physicochemical properties. nih.gov

Expanding the Biological and Material Science Horizons of Pyrazolylamines

The pyrazole nucleus is a privileged scaffold, meaning it is a recurring structural motif in many biologically active compounds and approved drugs. nih.govtandfonline.comnih.gov Derivatives of pyrazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects. nih.govresearchgate.net Future research on derivatives of this compound will likely explore these established therapeutic areas, aiming to discover compounds with improved efficacy and novel mechanisms of action. researchgate.net

Table 2: Potential Biological Targets for Pyrazolylamine Derivatives

| Therapeutic Area | Potential Biological Targets |

|---|---|

| Oncology | Receptor Tyrosine Kinases (e.g., VEGFR-2), Protein Kinases (e.g., CDK2, Aurora A), Topoisomerase II |

| Inflammation | Cyclooxygenase-2 (COX-2) |

| Infectious Diseases | Bacterial DNA Gyrase, Topoisomerase IV, Viral Proteases |

| Neurology | N-methyl-D-aspartate (NMDA) Receptors |

Beyond medicine, the field of material science presents new frontiers for pyrazolylamines. nih.gov Pyrazole derivatives are known to function as ligands in coordination chemistry, forming stable complexes with various metals. acs.org These complexes can possess interesting catalytic, optical, or magnetic properties. There is significant potential to investigate derivatives of this compound for applications in:

Organic Light-Emitting Diodes (OLEDs): Certain pyrazole-based materials exhibit electroluminescent properties suitable for display technologies. nih.gov

Sensors: The ability to coordinate with metal ions could be harnessed to create chemical sensors.

Catalysis: Metal-pyrazole complexes can serve as catalysts for various organic transformations.

Challenges and Opportunities in Pyrazolylamine Research

Despite the immense potential, research on pyrazolylamines faces several challenges that also represent significant opportunities for innovation. researchgate.net A primary synthetic challenge is achieving regioselectivity . benthamdirect.comingentaconnect.com The reaction of asymmetrical precursors can lead to a mixture of isomeric products, which are often difficult to separate and may have different biological activities. galchimia.com Developing novel synthetic methods and catalysts that provide precise control over the substitution pattern on the pyrazole ring is a major opportunity for synthetic chemists. acs.orgtandfonline.com

In the therapeutic arena, drug resistance is a persistent hurdle. tandfonline.com Cancer cells and pathogenic microbes can develop resistance to existing treatments. An opportunity lies in designing pyrazole derivatives that can overcome these resistance mechanisms, possibly through multi-target inhibition or novel modes of action. nih.gov

Furthermore, optimizing the pharmacokinetic properties of pyrazole-based drug candidates, such as bioavailability and metabolic stability, remains a key focus. researchgate.net The inherent stability of the pyrazole ring is a significant advantage. nih.gov The opportunity here is to use computational tools to fine-tune the molecular structure of compounds like this compound to achieve the ideal balance of potency and drug-like properties, ultimately translating promising laboratory findings into effective and safe therapies and materials for the future. connectjournals.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-5-m-tolyl-2H-pyrazol-3-ylamine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves condensation reactions between arylaldehydes and pyrazolone derivatives. For example, refluxing in ethanol or pyridine with stoichiometric control (e.g., 1:1 molar ratio of reactants) enhances yield . Key steps include:

- Reagent Selection : Use Na₂S₂O₅ as a catalyst in DMF for cyclization .

- Purification : Recrystallization from ethanol or dioxane, followed by TLC validation using toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to confirm purity .

- Yield Optimization : Adjust reflux duration (5–6 hours) and cooling rates to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Identify NH₂ stretches (~3300–3400 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

- NMR : ¹H NMR distinguishes methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms quaternary carbons in the pyrazole ring .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Q. How can solubility challenges of this compound derivatives be addressed during experimental design?

- Methodological Answer :

- Solvent Screening : Use polar aprotic solvents (DMF, DMSO) for dissolution, followed by gradual addition to aqueous phases .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or carboxylate) via post-synthetic modifications .

Advanced Research Questions

Q. What mechanistic insights explain the isomerization of pyrazolo[1,5-a]pyrimidine derivatives under varying reaction conditions?

- Methodological Answer : Isomerization is influenced by:

- Thermal Conditions : Prolonged reflux in ethanol promotes keto-enol tautomerism, leading to structural rearrangements .

- Catalytic Effects : Acidic or basic conditions shift equilibrium; for example, pyridine stabilizes enol forms, while HCl favors keto forms .

- Analytical Validation : Use XRD to compare crystal structures of isomers and DFT calculations to map energy barriers .

Q. How do structural modifications (e.g., S-alkylation or triazole fusion) impact the bioactivity of this compound derivatives?

- Methodological Answer :

- Functionalization : Introduce thiol groups via S-alkylation (e.g., using alkyl halides) to enhance antioxidant or enzyme inhibition activity .

- Biological Assays : Test antiradical activity via DPPH scavenging assays and cytotoxicity using MTT protocols .

- SAR Analysis : Correlate substituent electronegativity (e.g., fluorine or chlorine) with bioactivity trends .

Q. What strategies resolve contradictions in reported melting points or spectral data for structurally similar pyrazole derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize drying conditions (vacuum desiccation) and heating rates during melting point determination .

- High-Resolution Techniques : Employ HPLC (≥99% purity thresholds) and HRMS to detect trace impurities affecting data .

- Cross-Validation : Compare XRD-derived crystallographic data with computational models (e.g., Mercury Software) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.